molecular formula C19H18ClN3O2S B2744506 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline CAS No. 708238-13-5

4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline

Cat. No.: B2744506
CAS No.: 708238-13-5
M. Wt: 387.88
InChI Key: QJRPMZWTWYPYKW-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline (CAS: 708238-13-5) is a quinoline derivative featuring a 7-chloro substituent on the quinoline core and a benzenesulfonyl-substituted piperazine group at position 3. This compound is structurally related to antimalarial agents, particularly piperaquine, where the piperazine moiety plays a critical role in pharmacological activity . The benzenesulfonyl group enhances metabolic stability and modulates solubility compared to unmodified piperazine derivatives . Synonymous identifiers include "7-chloro-4-[4-(phenylsulfonyl)piperazin-1-yl]quinoline" and "AC1LOJDE," as cataloged in PubChem and specialized chemical databases .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-15-6-7-17-18(14-15)21-9-8-19(17)22-10-12-23(13-11-22)26(24,25)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRPMZWTWYPYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 4-(benzenesulfonyl)piperazine.

    Coupling with Chloroquinoline: The next step involves the coupling of the 4-(benzenesulfonyl)piperazine with 7-chloroquinoline. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the chloroquinoline ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the quinoline ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation or reduction can modify the benzenesulfonyl group, leading to different functionalized compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of novel compounds with unique properties.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis, leading to antimicrobial effects. This mechanism is critical in developing new antibiotics.
  • Anticancer Activity : Research indicates that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on 4-aminoquinoline derivatives have shown that compounds similar to this compound can effectively target breast cancer cells while sparing non-cancerous cells .

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its structural features allow it to interact with specific molecular targets, which can modulate enzyme activity or cellular pathways relevant to disease processes. For example, sulfonyl derivatives have been associated with antibacterial and anticancer activities due to their ability to inhibit certain enzymes involved in disease progression .

Anticancer Efficacy

A study evaluated the cytotoxic effects of 36 novel 4-aminoquinoline sulfonyl analogs against three breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) and two non-cancerous lines (184B5, MCF10A). The results indicated that compounds derived from the 7-chloro-4-piperazinylquinoline structure demonstrated superior anticancer activity compared to non-cancerous cells. The structure-activity relationship (SAR) analysis suggested that modifications at the 7th position significantly influenced potency .

CompoundMDA-MB231 IC50 (µM)MDA-MB468 IC50 (µM)MCF7 IC50 (µM)
Compound A23.7 ± 0.231.0 ± 0.525.8 ± 0.4
Compound B51.5 ± 0.945.0 ± 0.330.2 ± 0.6

Hybrid Pharmacophore Approach

Further research utilized a hybrid pharmacophore approach to synthesize compounds combining the piperazine and isatin structures with enhanced anticancer activity. These hybrids showed increased selectivity towards tumor cells compared to normal cells, indicating a promising avenue for developing targeted cancer therapies .

Industrial Applications

In addition to its biological applications, this compound is also utilized in the development of specialty chemicals and materials with unique properties. Its versatility as a chemical intermediate enables its use in various industrial processes, contributing to advancements in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Piperazine Substituent

7-Chloro-4-(piperazin-1-yl)quinoline
  • Structure : Lacks the benzenesulfonyl group on piperazine.
  • Role: Intermediate in synthesizing piperaquine, a bisquinoline antimalarial drug .
  • Key Differences : The absence of the sulfonyl group reduces lipophilicity and may decrease plasma protein binding. This derivative exhibits higher reactivity in further functionalization reactions due to the free amine on piperazine .
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic Acids
  • Structure: Quinolone core with carbopiperazino-linked benzenesulfonyl/benzoyl groups.
  • Key Differences: The quinolone scaffold (vs. quinoline) introduces a ketone at position 4, altering electronic properties and antibacterial activity. Benzenesulfonyl derivatives here show enhanced solubility in polar solvents compared to benzoyl analogs .
Hydrazinylquinoline Derivatives (e.g., 4a–c, 4d–f)
  • Structure: 7-Chloroquinoline with hydrazinyl-linked heteroaromatic substituents (e.g., pyrazole, chloroquinoline).
  • These derivatives are synthesized via condensation reactions with aldehydes, yielding colored precipitates .

Core Scaffold Variations

Piperaquine (7-Chloro-4-[4-(3-piperazinylpropyl)piperazin-1-yl]quinoline)
  • Structure: Bisquinoline with a piperazine-propyl linker.
  • Key Differences: The extended linker in piperaquine enhances cross-resistance profiles in Plasmodium strains compared to monosubstituted derivatives like the target compound. Piperaquine’s phosphoric acid salt formulation improves bioavailability .
Quinolone-Carboxylic Acid Derivatives
  • Structure: Fluorinated quinolone core with piperazinyl-benzenesulfonyl groups.
  • Key Differences: The carboxylic acid at position 3 confers antibacterial activity (e.g., against E. coli), whereas the target quinoline lacks this functionality. Synthesis involves triethylamine-mediated coupling in DCM/EtOH .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Piperazine Substituent Key Properties
Target Compound Quinoline Benzenesulfonyl Enhanced metabolic stability; moderate solubility in DMSO
7-Chloro-4-(piperazin-1-yl)quinoline Quinoline None Higher reactivity; precursor to antimalarials
Piperaquine Bisquinoline Piperazine-propyl Broad-spectrum antimalarial; phosphoric acid salt enhances absorption
Hydrazinylquinoline 4a–c Quinoline Hydrazine-heteroaromatic Lower stability; potential for hydrogen bonding
Quinolone-carboxylic Acid 5a–m Quinolone Benzenesulfonyl/benzoyl Antibacterial activity; solubility varies with substituent polarity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzenesulfonyl group is introduced via nucleophilic substitution using benzenesulfonyl halides, a reaction optimized in DCM/EtOH with triethylamine . In contrast, hydrazinyl derivatives require condensation with aldehydes, which proceed with visible color changes .
  • Benzenesulfonyl groups may reduce hepatic clearance compared to acylated derivatives .

Biological Activity

4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline is a synthetic organic compound belonging to the quinoline derivatives class. Its structure features a benzenesulfonyl group attached to a piperazine ring, which is further linked to a chloroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C19H18ClN3O2S
  • Molecular Weight : 417.912 g/mol
  • CAS Number : 708238-13-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been reported to inhibit the growth of various bacterial strains by targeting their cell wall synthesis mechanisms. This action is primarily due to its ability to bind to specific enzymes involved in bacterial metabolism, thereby disrupting essential processes for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the inhibition of sirtuins and modulation of cellular signaling pathways. The compound's interaction with these pathways suggests a potential role in cancer therapy, particularly in targeting specific types of tumors .

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Apoptosis Induction : In cancer cells, it can trigger programmed cell death through pathways involving sirtuin inhibition and other cellular stress responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

Compound NameStructure FeaturesBiological Activity
4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrileBenzenesulfonyl-piperazine moietyAntimicrobial properties
7-Chloro-4-(piperazin-1-yl)quinolineQuinoline core with piperazineAntimalarial, anticancer

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant growth inhibition at low concentrations (IC50 values around 5 μM) compared to standard antibiotics .
  • Cancer Research : Another investigation focused on its effects on breast cancer cell lines, revealing that treatment with this compound led to a reduction in cell viability by approximately 70% at concentrations of 10 μM after 48 hours .
  • Hybrid Compounds : Research into hybrid compounds incorporating this structure has shown enhanced pharmacological profiles, including improved selectivity and potency against resistant strains of bacteria and various cancer cell lines .

Q & A

Q. How can synthetic protocols for 4-[4-(benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline be optimized to minimize impurities?

Impurities often arise from side reactions or residual precursors, such as 4,5-dichloroquinoline derivatives. To mitigate this:

  • Use recrystallization with 2-propanol to remove low-level impurities (1–4%) introduced during synthesis .
  • Employ HPLC or LC-MS for real-time monitoring of reaction intermediates.
  • Optimize stoichiometric ratios of piperazine and chloroquinoline precursors to reduce unreacted starting materials.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Single-crystal X-ray diffraction : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions in the crystal lattice, R factor = 0.074) .
  • NMR spectroscopy : Assign peaks for the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues (<1% weight loss below 150°C).

Q. How can crystallization challenges, such as non-merohedral twinning, be addressed during structural characterization?

  • Use low-temperature (123 K) X-ray diffraction to minimize thermal motion artifacts .
  • Apply twin refinement algorithms (e.g., SHELXL) for crystals with twin components (e.g., 0.622:0.378 ratio) .
  • Screen solvents like ethanol/water mixtures to improve crystal quality and reduce twinning.

Advanced Research Questions

Q. How does crystal packing influence the physicochemical properties of this compound?

The asymmetric unit contains two molecules linked via N–H⋯N hydrogen bonds along the [110] direction, forming chains. This packing:

  • Enhances thermal stability due to intermolecular interactions.
  • May affect solubility by creating a rigid lattice, necessitating polar aprotic solvents (e.g., DMSO) for dissolution .
  • Twin formation (observed in 30–40% of crystals) can complicate diffraction data but is resolvable via computational refinement .

Q. What computational methods predict the reactivity of the benzenesulfonyl-piperazine moiety in derivatization reactions?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s sulfur atom as a Lewis acid).
  • Molecular docking : Model interactions with biological targets (e.g., malaria parasite enzymes) to guide functionalization .
  • Reaction path search algorithms : Combine quantum mechanics and machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) .

Q. How can researchers resolve contradictions in reported synthetic yields or impurity profiles across studies?

  • Perform batch-to-batch reproducibility tests under controlled conditions (temperature, humidity).
  • Use DoE (Design of Experiments) to isolate variables (e.g., reaction time, temperature) contributing to yield discrepancies .
  • Cross-validate results with high-resolution mass spectrometry (HR-MS) to distinguish between structural isomers and byproducts .

Q. What mechanistic insights exist for the coupling of benzenesulfonyl-piperazine to chloroquinoline scaffolds?

  • The reaction likely proceeds via nucleophilic aromatic substitution (SNAr) , where the piperazine’s secondary amine attacks the C4 position of 7-chloroquinoline.
  • Kinetic studies (e.g., monitoring via UV-Vis spectroscopy) can confirm rate-limiting steps, such as deprotonation of the piperazine .
  • Substituent effects (e.g., electron-withdrawing groups on the benzene ring) may accelerate coupling by activating the sulfonyl leaving group .

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